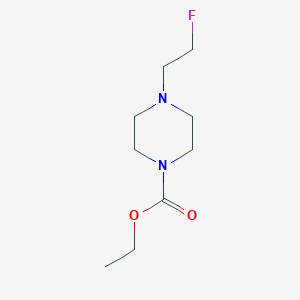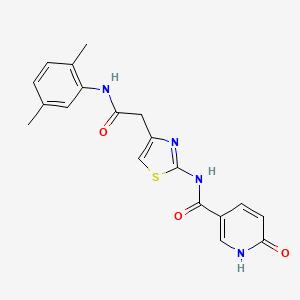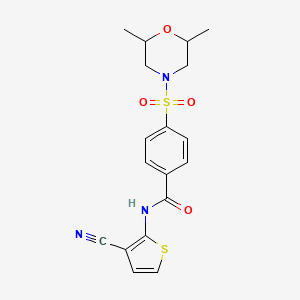
N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, properties, and applications, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions and the use of key intermediates. For instance, in the synthesis of various heterocyclic compounds, a key intermediate such as N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) was utilized to produce novel compounds with potential anticancer activity . Similarly, direct acylation reactions were employed to synthesize a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These methods suggest that the synthesis of "N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" could also involve such acylation strategies, possibly starting with a cyano-substituted thiophene and a suitable sulfonyl benzamide.
Molecular Structure Analysis
X-ray crystallography is a common technique used to reveal the solid-state properties of benzamide derivatives . The molecular structure of benzamide compounds can significantly influence their biological activities, as seen in the case of compounds designed for colorimetric sensing of fluoride anions . The presence of specific functional groups, such as the cyano group or the sulfonyl group, can also affect the molecule's interactions and properties.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including those leading to colorimetric changes in the presence of specific anions . The reactivity of such compounds can be attributed to their functional groups, which may undergo reactions like deprotonation-enhanced intramolecular charge transfer . The cyano group, in particular, can be involved in rearrangements, as evidenced by the unexpected formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the introduction of an imidazolyl group in N-substituted benzamides has been shown to produce compounds with cardiac electrophysiological activity . The presence of sulfonyl and cyano groups can also impact the solubility, stability, and reactivity of these molecules. The specific properties of "N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" would need to be determined experimentally, but it is likely that they would be consistent with the behaviors observed in related compounds [1-4].
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has delved into the synthesis and characterization of compounds with structures similar to N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, exploring their solubility, thermal stability, and potential applications in creating novel materials. For instance, studies on soluble polyimides derived from aromatic compounds highlight their potential in producing transparent, tough, and flexible films, underlining their thermal stability and solubility in organic solvents (Imai, Maldar, & Kakimoto, 1984).
Medicinal Chemistry Applications
Investigations into benzene sulfonamide derivatives have led to the discovery of compounds with promising in vitro antitumor activity, showcasing the role of structural modifications in enhancing biological activity. This includes the evaluation of these compounds against specific cell lines, offering insights into their potential therapeutic applications (Fahim & Shalaby, 2019).
Material Science Applications
The aerobic oxidative desulfurization of benzothiophenes using specific catalysts has been studied, demonstrating the efficiency of these catalysts in transforming sulfur-containing compounds into their sulfones under mild conditions. This research is pertinent to environmental remediation efforts, particularly in the removal of sulfur from fuels (Lu, Zhang, Jiang, & Li, 2010).
Biochemical Research
The role of aromatic sulfonamide inhibitors in modulating carbonic anhydrase activity has been explored, indicating the specificity and potency of these compounds across different enzyme isoforms. Such studies contribute to our understanding of enzyme inhibition and the development of inhibitors as therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-12-10-21(11-13(2)25-12)27(23,24)16-5-3-14(4-6-16)17(22)20-18-15(9-19)7-8-26-18/h3-8,12-13H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULXFAMUDUOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

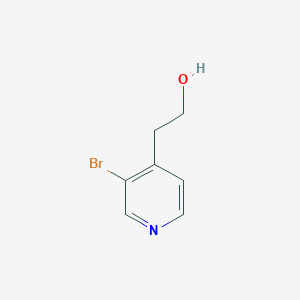
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
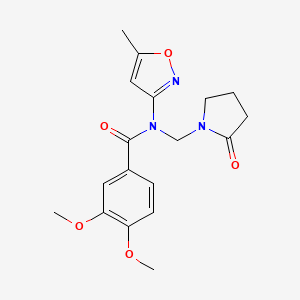
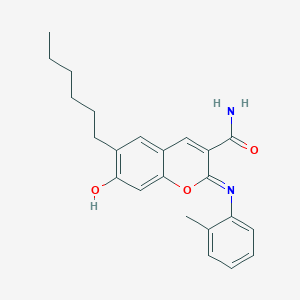
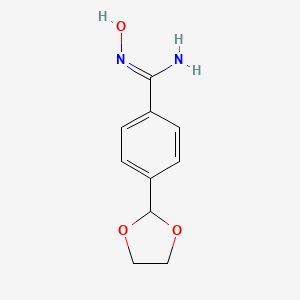
![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)
![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)
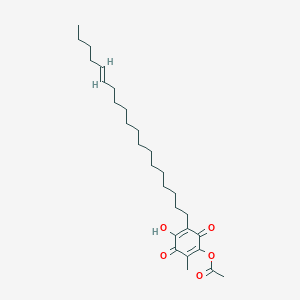
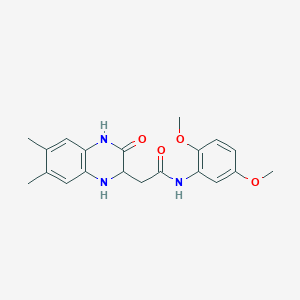
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
